6-O-Sulfo-b-cyclodextrin sodium salt

Descripción general

Descripción

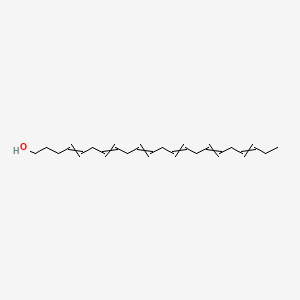

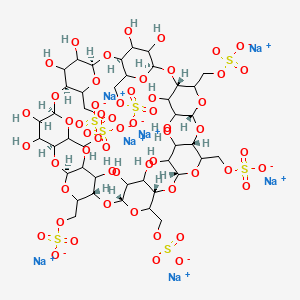

6-O-Sulfo-b-cyclodextrin sodium salt is a sulfated cyclodextrin . It is commonly employed as a compound carrier and solubilizer due to its unique cyclodextrin structure . This sodium salt derivative exhibits enhanced water solubility, making it suitable for encapsulating hydrophobic compounds and enhancing their bioavailability .

Synthesis Analysis

A simple and cost-effective method for the synthesis of sulfated β-cyclodextrin, one of the most widely used chiral mobile phase additives, using sulfamic acid as a sulfonating agent has been described . The method was optimized, and the synthesized product was characterized by spectroscopic, size-exclusion chromatographic, thermal, and microscopic methods .Molecular Structure Analysis

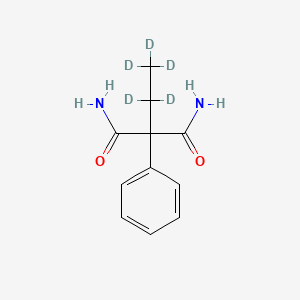

The molecular formula of 6-O-Sulfo-b-cyclodextrin sodium salt is C42H63Na7O56S7 . It is a specific sulfobutylether-β-cyclodextrin with an average degree of 6.5 sulfobutyl-groups variably substituted on the 2-, 3- and 6-hydroxyls of the seven glucopyranose (dextrose) units of β-cyclodextrin .Physical And Chemical Properties Analysis

6-O-Sulfo-b-cyclodextrin sodium salt is a solid with a molecular weight of 1849.3 . It has a high degree of solubility in PBS (pH 7.2): 10mg/mL .Aplicaciones Científicas De Investigación

Enantiomer Separation

6-O-Sulfo-β-cyclodextrin sodium salt has been prominently used in the separation of enantiomers. It has proven effective in capillary electrophoresis for separating enantiomers of non-ionic, acidic, basic, and ampholytic analytes in both high-pH and low-pH aqueous background electrolytes (Zhu & Vigh, 2003). This sulfated cyclodextrin variant has demonstrated broad applicability as a chiral resolving agent, offering adequate peak resolution with short separation times for various analytes (Zhu & Vigh, 2003).

Analytical Characterization and Use in Electrophoresis

The sodium salt of 6-O-Sulfo-β-cyclodextrin has been synthesized, analytically characterized, and used in capillary electrophoretic separation of enantiomers. It exhibits unique selectivities, often complementary to those of other sulfated cyclodextrins, enabling the efficient resolution of structurally diverse analytes (Busby, Lim, & Vigh, 2003). Its use in nonaqueous capillary electrophoresis has also been explored for weak base analytes, showing different interactions compared to other sulfated cyclodextrins (Li & Vigh, 2004).

Compatibility with Electrospray Ionization

6-O-Sulfo-β-cyclodextrin sodium salt's compatibility with electrospray ionization at low nanoliter/minute flow rates has been demonstrated. This property has been applied to capillary electrophoresis/electrospray ionization mass spectrometric analysis of various compounds, showcasing its utility in complex analytical methods (Moini & Rollman, 2015).

Use in Nonaqueous Electrophoretic Enantiomer Separations

The sodium salt of 6-O-Sulfo-β-cyclodextrin has been employed in nonaqueous electrophoretic enantiomer separations, revealing its versatility in different solvent environments. This application extends its use to a wider range of analytical scenarios, particularly for analytes with limited solubility in aqueous environments (Vincent & Vigh, 1998).

Mecanismo De Acción

Propiedades

IUPAC Name |

heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBDYIAUDQVKGF-ARCFIYGDSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Na7O56S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1849.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)